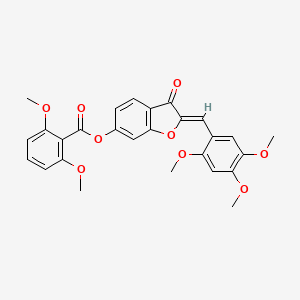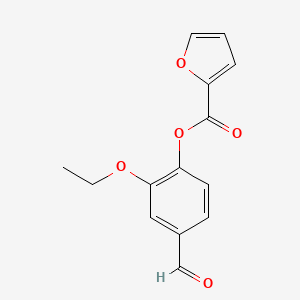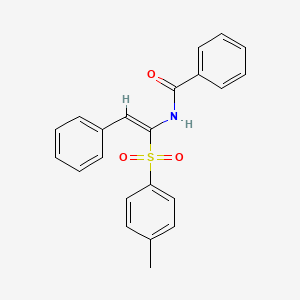![molecular formula C14H15NO B2364851 N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide CAS No. 2361642-14-8](/img/structure/B2364851.png)
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPA belongs to the class of compounds known as enaminones, which have been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and autoimmune disorders. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cell proliferation and survival. These inhibitory effects may contribute to the anti-inflammatory and anti-tumor properties of N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide.
Biochemical and Physiological Effects:
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the immune response. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to increase the levels of antioxidants in cells, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide in lab experiments is its wide range of biological activities. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to have anti-inflammatory, anti-tumor, anti-viral, and neuroprotective properties, making it a versatile compound for research. However, one limitation of using N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide is its potential toxicity. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to be toxic to some cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide has been shown to have neuroprotective effects, and further research could explore its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on optimizing the synthesis method of N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide to improve its yield and purity, as well as exploring its potential as a drug delivery system for other compounds. Overall, N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide can be synthesized through a variety of methods, including the condensation of 3-(2-bromoethylidene)-2,3-dihydro-1H-inden-1-one with prop-2-enamide, or the reaction of 3-amino-2,3-dihydro-1H-inden-1-one with acryloyl chloride. These methods have been optimized to produce high yields of pure N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide, which can then be used for further research.
Propriétés
IUPAC Name |
N-(8,9-dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-14(16)15-13-9-8-11-6-4-3-5-7-12(11)10-13/h2,5,7-10H,1,3-4,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVBJDYCIGHOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(CCCC=C2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2364773.png)

![5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B2364776.png)
![5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2364778.png)
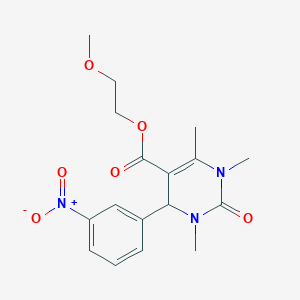
![3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364782.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2364785.png)
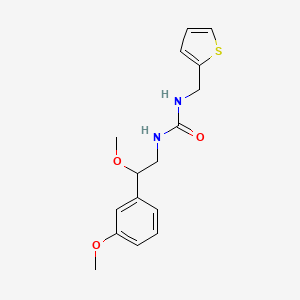
![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)
